

Technical Guide: (\pm) -2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

Cat. No.: B1272825

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(\pm) -2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a non-proteinogenic α -amino acid derivative of glycine.^[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl moiety is a key functional group in many active pharmaceutical ingredients, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties

The core structure consists of an acetic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the alpha-carbon. The " (\pm) " designation indicates that the compound is a racemic mixture of its (R) and (S) enantiomers.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Molecular Formula	C ₉ H ₈ F ₃ NO ₂
Molecular Weight	219.16 g/mol [1]
CAS Number	242475-26-9 (for racemic mixture) [1]
(R)-enantiomer CAS	1228548-29-5 [2]

| (S)-enantiomer CAS | 1228568-48-6 |

Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid	[1]
Solubility	DMSO: 10 mg/mL (45.63 mM)	[1]

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[\[1\]](#) |

Note: Further quantitative data such as melting point and pKa for the specific (\pm)-3-(trifluoromethyl) isomer are not readily available in public literature. For the related compound, 3-(Trifluoromethyl)phenylacetic acid, a melting point of 76-79 °C has been reported.[\[3\]](#)

Synthesis Protocol: Strecker Synthesis

The most common and versatile method for synthesizing α -amino acids like (\pm)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is the Strecker synthesis.[\[4\]](#)[\[5\]](#) This three-component reaction involves the condensation of an aldehyde, an amine source (ammonia), and a cyanide source to form an α -aminonitrile, which is subsequently hydrolyzed to the desired α -amino acid.[\[4\]](#)[\[6\]](#)

Materials and Reagents

- 3-(Trifluoromethyl)benzaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Methanol (MeOH)
- Water (H₂O)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Experimental Procedure

Step 1: Formation of α -Aminonitrile[4][6]

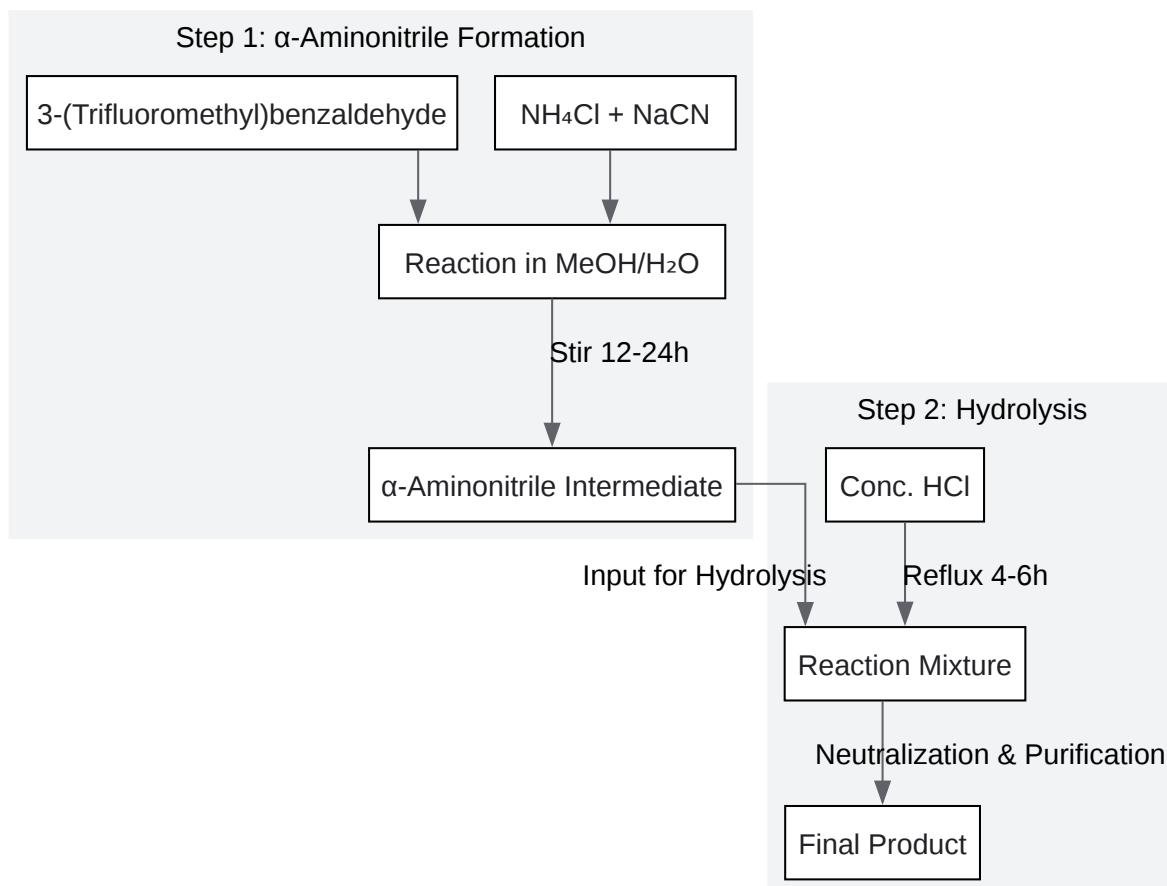
- In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Add an aqueous solution of ammonium chloride, followed by the slow, portion-wise addition of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction is exothermic and should be cooled in an ice bath.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding cold water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile.

Step 2: Hydrolysis of the α -Aminonitrile^[5]^[6]

- To the crude α -aminonitrile, add concentrated hydrochloric acid.
- Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid.
- Monitor the completion of the hydrolysis by TLC.
- After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the amino acid.
- Collect the solid product by filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure (\pm)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid.

Synthesis Workflow Diagram



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Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic Data

While specific spectra for (\pm) -2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid are not widely published, data for structurally related compounds can provide an expected profile. For instance, the ^1H NMR spectrum of the related m-(trifluoromethyl)phenylacetic acid in DMSO-d_6 shows characteristic peaks for the aromatic protons between 7.5-7.7 ppm and a singlet for the benzylic CH_2 protons around 3.7 ppm.^[7] For the target molecule, one would expect the

disappearance of the CH_2 singlet and the appearance of a singlet for the α -CH proton, along with signals for the amino and carboxylic acid protons.

Expected Spectroscopic Features:

- ^1H NMR: Signals corresponding to the aromatic protons (multiplets), a singlet for the α -proton, and broad singlets for the amine (NH_2) and carboxylic acid (COOH) protons.
- ^{13}C NMR: Resonances for the trifluoromethyl carbon, aromatic carbons, the α -carbon, and the carbonyl carbon.
- ^{19}F NMR: A singlet corresponding to the CF_3 group.
- IR Spectroscopy: Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-F (trifluoromethyl) bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (219.16 g/mol).

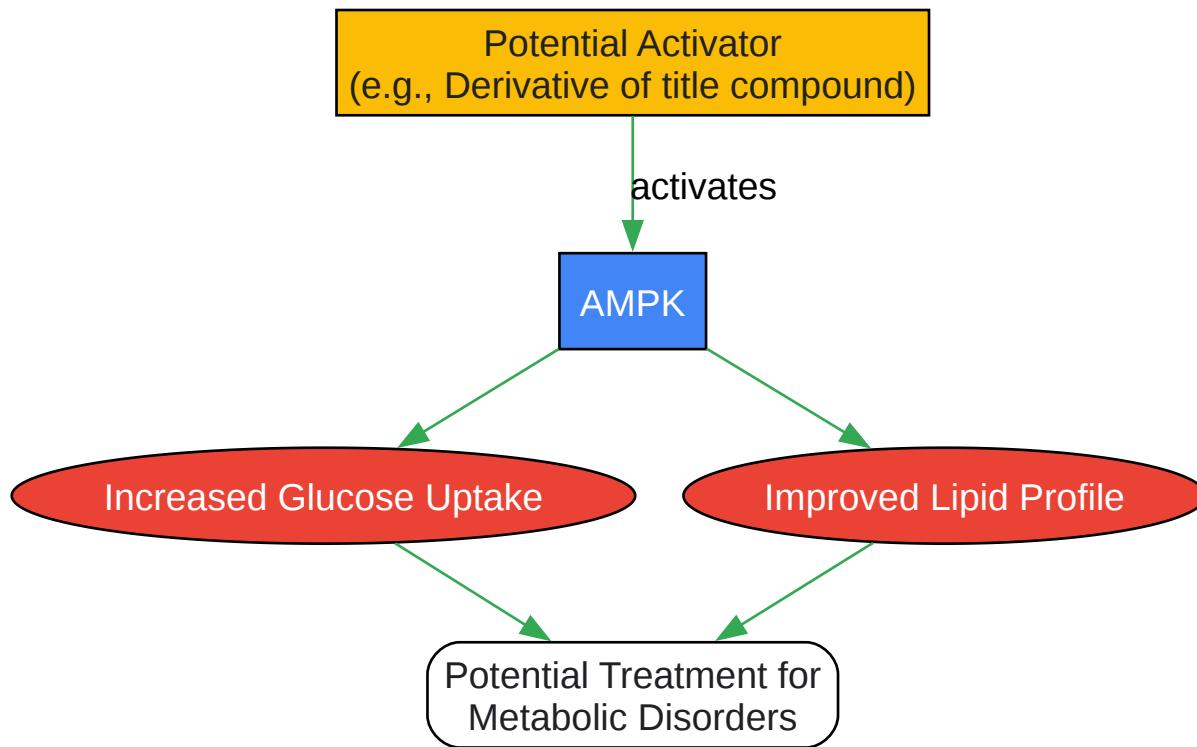
Biological and Pharmacological Relevance

Non-proteinogenic amino acids containing a trifluoromethylphenyl group are of significant interest in drug development. While direct biological pathway involvement for the 3- CF_3 isomer is not extensively documented, the structurally similar 4- CF_3 isomer has been studied in the context of metabolic disorders.

Specifically, derivatives of 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid are related to "Activator-3," a potent pan-activator of AMP-activated protein kinase (AMPK).^[8] AMPK is a crucial enzyme in cellular energy homeostasis, and its activation can enhance glucose utilization and improve lipid profiles, making it a promising target for conditions like type-II diabetes.^[8] The trifluoromethyl group in these structures is noted for enhancing metabolic stability and membrane permeability, properties that are highly desirable in therapeutic agents.
^[8]

Given its structural similarity, (\pm)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid serves as a key synthetic intermediate for developing novel therapeutic agents that may target similar pathways.

Potential Signaling Pathway Involvement



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Caption: Potential involvement in the AMPK signaling pathway.

Conclusion

(\pm)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a synthetically accessible and valuable building block for the development of novel pharmaceuticals. Its unique structural features, particularly the trifluoromethyl group, impart properties that are highly sought after in modern drug design. The Strecker synthesis provides a reliable method for its preparation, enabling further research into its potential therapeutic applications, particularly in the area of metabolic diseases through pathways such as AMPK activation. Further investigation is warranted to fully elucidate its specific biological activities and spectroscopic characteristics.

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